(1R,2S)-2-Methylcyclohexanamine
Overview
Description
“(1R,2S)-2-Methylcyclohexanamine” is a chiral compound. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” labels are used to describe the absolute configuration of chiral centers .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of atoms and the configuration of its chiral centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
1. Analytical Characterization and Identification
(1R,2S)-2-Methylcyclohexanamine, along with similar compounds, has been studied for analytical characterization. Techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed for identifying and characterizing such compounds in biological matrices like blood and urine (De Paoli et al., 2013).
2. Synthesis and Chemical Analysis
Research includes the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which are relevant for understanding the structural properties and potential applications of this compound (Wallach et al., 2016).
3. Metal Complexes Formation
Studies have been conducted on the formation of metal complexes using derivatives of cyclohexane, including this compound. These complexes are relevant in the field of inorganic chemistry for understanding ligand-metal interactions and the properties of these complexes (Saito & Kidani, 1983).
4. Stereochemistry and Pharmacology
Research into the stereochemistry of compounds similar to this compound is significant in understanding their pharmacological properties and receptor interactions (de Costa et al., 1989).
5. Isolation and Purification Techniques
Techniques for isolating specific enantiomers from mixtures containing this compound are crucial for obtaining pure compounds for research and potential applications (Furegati & Nocito, 2017).
6. Muscarinic Receptor Binding
Studies on the binding pattern of stereoisomers related to this compound at muscarinic receptors have implications in medicinal chemistry and drug development (Barbier et al., 1995).
7. Enantioselective Binding to Receptors
Investigations into N-substituted derivatives of this compound reveal insights into enantioselective binding to receptors, contributing to the understanding of ligand-receptor interactions (Radesca et al., 1991).
Mechanism of Action
Target of Action
Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium are known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
Related compounds have been shown to affect the metabolism of neurotransmitters, potentially influencing mood and behavior .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and metabolized in the body .
Result of Action
If it acts similarly to related compounds, it may influence neurotransmitter levels, potentially affecting mood and behavior .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-37-0 | |
Record name | 2-Methylcyclohexylamine, (1R,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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